molecular formula C8H7BN2O2S B14083041 (4-(Pyrimidin-4-yl)thiophen-2-yl)boronic acid

(4-(Pyrimidin-4-yl)thiophen-2-yl)boronic acid

Cat. No.: B14083041
M. Wt: 206.03 g/mol
InChI Key: KEHZVUCSTCMMIJ-UHFFFAOYSA-N
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Description

(4-(Pyrimidin-4-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that contains both a pyrimidine and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrimidin-4-yl)thiophen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide . The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-(Pyrimidin-4-yl)thiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . It can also participate in other types of reactions, including oxidation and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

(4-(Pyrimidin-4-yl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Pyrimidin-4-yl)thiophen-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the transfer of the boronic acid group to the halide, forming a new carbon-carbon bond . This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Pyrimidin-4-yl)thiophen-2-yl)boronic acid is unique due to the presence of both pyrimidine and thiophene rings, which can provide distinct electronic and steric properties compared to other boronic acids . This makes it particularly useful in the synthesis of complex molecules and materials.

Properties

Molecular Formula

C8H7BN2O2S

Molecular Weight

206.03 g/mol

IUPAC Name

(4-pyrimidin-4-ylthiophen-2-yl)boronic acid

InChI

InChI=1S/C8H7BN2O2S/c12-9(13)8-3-6(4-14-8)7-1-2-10-5-11-7/h1-5,12-13H

InChI Key

KEHZVUCSTCMMIJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)C2=NC=NC=C2)(O)O

Origin of Product

United States

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